REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:8]=1[C:9]1[O:10][C:11]2[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][C:12]=2[N:13]=1)#[CH:2].[H][H]>[Pd].C(OCC)(=O)C>[CH2:1]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:8]=1[C:9]1[O:10][C:11]2[CH:17]=[CH:16][C:15]([C:18]([F:20])([F:21])[F:19])=[CH:14][C:12]=2[N:13]=1)[CH3:2]
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Name
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2-(3-ethynylpyridin-4-yl)-5-(trifluoromethyl)benzoxazole
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Quantity
|
0.34 g
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Type
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reactant
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Smiles
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C(#C)C=1C=NC=CC1C=1OC2=C(N1)C=C(C=C2)C(F)(F)F
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Name
|
|
Quantity
|
0.1 g
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Type
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catalyst
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Smiles
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[Pd]
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Name
|
|
Quantity
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8 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered through Celite™
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated under reduced pressure
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Name
|
|
Type
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product
|
Smiles
|
C(C)C=1C=NC=CC1C=1OC2=C(N1)C=C(C=C2)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.33 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |